molecular formula C16H16ClN3O3 B5751076 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5751076
M. Wt: 333.77 g/mol
InChI Key: OUZBABWDGZRLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A belongs to the class of selective glucocorticoid receptor agonists and has been shown to have anti-inflammatory and immunomodulatory properties.

Mechanism of Action

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A acts as a selective glucocorticoid receptor agonist, which means that it binds to and activates the glucocorticoid receptor in a selective manner. The glucocorticoid receptor is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By activating the glucocorticoid receptor, N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A suppresses the expression of pro-inflammatory genes and enhances the expression of anti-inflammatory genes, leading to a reduction in inflammation and an improvement in immune function.
Biochemical and Physiological Effects:
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, the inhibition of immune cell activation and migration, and the induction of apoptosis in cancer cells. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has also been shown to improve gut barrier function and reduce oxidative stress, which are important factors in the development of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for a more targeted approach to inflammation and immune modulation. However, one limitation of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A is its potential toxicity, as it has been shown to induce liver toxicity in some animal models. Careful dose optimization and toxicity studies are necessary to ensure the safety of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A in lab experiments.

Future Directions

There are several future directions for the research and development of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A. One direction is to investigate its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A, which could lead to the development of more targeted therapies for these diseases.

Synthesis Methods

The synthesis of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-aminopyridine to form the intermediate compound, which is then reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A. The synthesis of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has been optimized to increase its yield and purity, and several modifications have been made to the original method to improve its efficiency.

Scientific Research Applications

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide A has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-16(2,22-13-7-5-12(17)6-8-13)15(21)23-20-14(18)11-4-3-9-19-10-11/h3-10H,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZBABWDGZRLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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